N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked via an amide bond to a 1,3-thiazole ring. The thiazole moiety is further substituted with a 4-methanesulfonylphenyl amino group.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-29(24,25)14-5-2-12(3-6-14)21-19-22-15(11-28-19)18(23)20-13-4-7-16-17(10-13)27-9-8-26-16/h2-7,10-11H,8-9H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTBQMMTLLSBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 2,3-dihydrobenzo[b][1,4]dioxin, 4-(methylsulfonyl)aniline, and thiazole-4-carboxylic acid. The synthesis could involve:
Formation of the thiazole ring: This might be achieved through a cyclization reaction involving thioamides and α-haloketones.
Coupling reactions: The thiazole ring could be coupled with the 2,3-dihydrobenzo[b][1,4]dioxin moiety using a suitable coupling reagent like EDCI or DCC.
Amidation: The final step might involve the formation of the amide bond between the thiazole ring and the 4-(methylsulfonyl)aniline.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide has shown promising anticancer properties. Studies indicate that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Case Study : In vitro studies have demonstrated that this compound can induce apoptosis in prostate cancer cells, showing effectiveness comparable to established chemotherapeutics like Cisplatin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against several pathogens:
- In Vitro Activity : Research indicates that it exhibits antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Mechanism : The thiazole moiety is believed to disrupt bacterial cell wall synthesis and function .
Antitubercular Activity
Recent investigations have highlighted the potential of thiazole derivatives in combating tuberculosis:
- Study Findings : Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide have shown activity against Mycobacterium tuberculosis.
- Research Example : A series of thiazole derivatives were synthesized and tested for antitubercular activity, with some compounds demonstrating superior efficacy compared to standard treatments .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Substituents on the thiazole ring | Enhanced anticancer potency |
| Modifications to the benzodioxin moiety | Improved antimicrobial efficacy |
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or binding to DNA or RNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to other benzodioxin-containing derivatives based on core scaffolds, substituents, and reported activities:
Structural Analogues
a) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenoxy)methyl]benzamide ()
- Core Differences : Replaces the thiazole ring with a benzamide group.
- Substituents: A 4-methylphenoxymethyl group instead of the methanesulfonylphenyl amino-thiazole.
b) N-Alkyl/Aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides ()
- Core Differences : Sulfonamide linker vs. thiazole carboxamide.
- Substituents : Nitrobenzenesulfonyl group instead of methanesulfonylphenyl.
- Activities : Exhibited biofilm inhibition against E. coli and B. subtilis (compounds 5e and 5f ) with mild cytotoxicity .
c) 3',4'-(1",4"-Dioxino) Flavones ()
- Core Differences : Flavone scaffold fused with a 1,4-dioxane ring.
- Activities : Demonstrated antihepatotoxic activity comparable to silymarin, particularly with hydroxymethyl substitutions (e.g., compound 4g ) .
Thiazole-Containing Analogues
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups: The methanesulfonyl group in the target compound may enhance stability or receptor binding compared to nitro () or methylphenoxy () substituents.
- Thiazole vs.
- Cytotoxicity Trends : Sulfonamide derivatives () showed mild cytotoxicity, suggesting that the target compound’s thiazole-carboxamide scaffold might exhibit a safer profile .
Comparative Data Table
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This compound features a complex structure that combines a benzodioxin moiety with thiazole and sulfonamide functionalities, making it a candidate for various biological activities, particularly in the realms of enzyme inhibition and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, typically starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine and reacting it with sulfonyl chlorides to form the sulfonamide linkage. Subsequent reactions introduce the thiazole and carboxamide groups. The detailed synthetic pathway is crucial for understanding the relationship between structure and biological activity.
Enzyme Inhibition
Recent studies have demonstrated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide exhibit significant inhibitory effects on key enzymes involved in metabolic disorders. For instance:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are critical in treating Alzheimer's disease. The compound's ability to inhibit AChE suggests potential neuroprotective effects.
- α-Glucosidase : This enzyme plays a role in carbohydrate metabolism; its inhibition can be beneficial in managing Type 2 diabetes mellitus (T2DM). The compound's efficacy against α-glucosidase indicates its potential as an antidiabetic agent .
Anticancer Activity
The thiazole derivatives have been extensively studied for their anticancer properties. In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cells by:
- Inhibiting dihydrofolate reductase (DHFR) : This enzyme is essential for DNA synthesis and repair; thus, its inhibition can lead to reduced tumor growth. For example, related thiazole compounds have demonstrated IC50 values as low as 0.06 µM against various cancer cell lines .
Case Studies
- Inhibition of AChE : A study reported that derivatives of benzodioxin exhibited promising AChE inhibition with IC50 values ranging from 0.5 to 5 µM. This suggests that modifications to the benzodioxin core can enhance inhibitory potency .
- Antitumor Activity : Another investigation into thiazole-based compounds revealed that specific substitutions at the 4-position significantly increased cytotoxicity against breast cancer cell lines (MCF7), with some compounds achieving over 70% inhibition at concentrations below 10 µM .
Structure-Activity Relationship (SAR)
The biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide can be attributed to several key structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Benzodioxin moiety | Enhances solubility and bioavailability |
| Thiazole ring | Critical for enzyme interaction |
| Sulfonamide group | Provides hydrogen bonding capabilities |
This table highlights how specific components of the compound contribute to its overall biological efficacy.
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Begin with a retrosynthetic analysis to identify intermediates (e.g., benzodioxin and thiazole-carboxamide precursors). Use sulfonylation and coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate). Optimize stoichiometry of methanesulfonylphenylamine coupling using catalytic bases like triethylamine or DMAP. Validate purity with NMR (1H/13C) and mass spectrometry .
Q. What are the recommended analytical techniques for structural confirmation of this compound?
- Methodological Answer : Combine spectroscopic methods:
- 1H/13C NMR : Assign peaks for benzodioxin (δ 4.2–4.4 ppm for OCH2CH2O), thiazole protons (δ 7.5–8.0 ppm), and methanesulfonyl group (singlet at δ 3.1 ppm for SO2CH3).
- FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1350/1150 cm⁻¹) stretches.
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion validation .
Q. How should researchers design in vitro assays to assess preliminary biological activity?
- Methodological Answer : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays. For cytotoxicity, use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., staurosporine for apoptosis) and validate results with dose-response curves (IC50 calculations). Ensure solubility in DMSO/PBS mixtures (<0.1% DMSO to avoid solvent toxicity) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved target binding affinity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina, Schrödinger) using X-ray structures of target proteins (e.g., COX-2, EGFR). Analyze binding poses of the parent compound to identify key interactions (e.g., hydrogen bonds with methanesulfonyl group). Use QSAR models to predict substituent effects on logP and binding energy. Synthesize derivatives with electron-withdrawing groups (e.g., nitro, cyano) on the benzodioxin ring and evaluate in silico/in vitro .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy data?
- Methodological Answer : Investigate pharmacokinetic properties:
- Metabolic stability : Use liver microsomes (human/rat) to measure half-life (CYP450-mediated degradation).
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to assess free fraction.
- Bioavailability : Compare AUC(0–24h) via oral vs. intravenous administration in rodent models.
If poor solubility limits efficacy, formulate as nanoparticles (e.g., PLGA encapsulation) or co-crystals .
Q. What experimental strategies can elucidate structure-activity relationships (SAR) for the thiazole-carboxamide core?
- Methodological Answer : Synthesize analogs with systematic modifications:
- Replace methanesulfonylphenyl with sulfonamides of varying steric bulk (e.g., tosyl, mesyl).
- Substitute benzodioxin with dihydroquinoline or benzofuran.
Test analogs in parallel assays (e.g., enzymatic inhibition, cellular uptake via LC-MS). Use statistical tools (e.g., PCA) to correlate structural features with activity .
Q. How to address discrepancies in thermal stability data during polymorph screening?
- Methodological Answer : Conduct DSC/TGA to identify melting points and decomposition profiles. Compare crystalline forms (PXRD) and hydrate/solvate formation (Karl Fischer titration). Use slurry experiments in different solvents (e.g., ethanol/water) to isolate stable polymorphs. Validate reproducibility across three independent batches .
Q. What methodologies can identify synergistic effects with existing therapeutics?
- Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Test the compound with standard drugs (e.g., cisplatin, doxorubicin) in 2D/3D cell cultures. Mechanistic studies: Flow cytometry for apoptosis (Annexin V/PI) and Western blotting for pathway markers (e.g., Bcl-2, caspase-3). Validate synergy in patient-derived xenograft (PDX) models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
